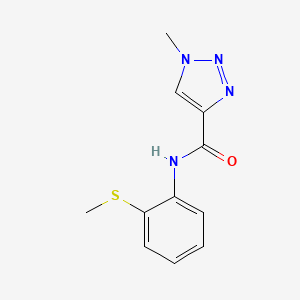

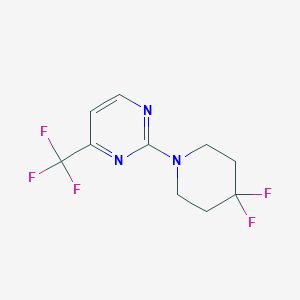

1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of Nitroenediamines (EDAMs), and N -methyl-1- (methylthio)-2-nitroethenamine (NMSM) derivatives . These compounds have been proven to be attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds .

Synthesis Analysis

The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) reacted with aromatic amines and phenylglyoxal monohydrate in the presence of 10 mol% of iodine as a catalyst . This suggests a potential synthetic pathway for the compound “1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide”.Molecular Structure Analysis

The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) contains four active sites with three functional groups on an ethene motif . A strongly electron-withdrawing nitro group makes the nitroethylene substructure a good Michael acceptor . This provides some insight into the molecular structure of the compound.Chemical Reactions Analysis

The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) contains four active sites with three functional groups on an ethene motif . A strongly electron-withdrawing nitro group makes the nitroethylene substructure a good Michael acceptor . This suggests that the compound may participate in Michael addition reactions.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of related triazole derivatives involves innovative methodologies that allow for the introduction of diverse functional groups, enhancing their potential applications in medicinal chemistry. For instance, Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting the versatility of triazole derivatives in synthesizing complex heterocyclic structures S. Vijay Kumar et al., 2012.

Anticancer Activity

Research has also explored the anticancer potential of triazole derivatives. Lei et al. (2014) synthesized new anticancer nucleosides based on 1,2,4-triazole nucleosides, demonstrating the role of triazole compounds in the development of novel therapeutic agents Yu Lei et al., 2014.

Catalytic and Chemical Properties

The catalytic and chemical properties of triazole-based compounds have been a significant area of study. Saleem et al. (2013) investigated half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, revealing insights into their structural and catalytic oxidation aspects Fariha Saleem et al., 2013.

Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of triazole derivatives for their potential applications. Pokhodylo et al. (2021) discovered 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents, showcasing the utility of triazole compounds in addressing microbial resistance N. Pokhodylo et al., 2021.

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-15-7-9(13-14-15)11(16)12-8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWABXKQJDJVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)

![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)